Cas no 1005010-05-8 (2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its key advantages include enhanced stability under ambient conditions compared to boronic acids, facilitating easier handling and storage. The methoxy and methoxyethoxy substituents improve solubility in organic solvents, broadening its utility in diverse synthetic applications. The tetramethyl-1,3,2-dioxaborolane moiety ensures efficient transmetalation during coupling reactions, yielding high-purity products. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its consistent performance and compatibility with mild reaction conditions make it a reliable choice for complex organic transformations.
2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1005010-05-8 structure
Product Name:2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1005010-05-8
MF:C16H25BO5
MW:308.177705526352
CID:2123192
Update Time:2025-06-12

2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-4-(2-methoxy-ethoxy)-phenyl boronic acid pinacol ester
    • CFMOXIOBLDZPCO-UHFFFAOYSA-N
    • 2-[3-methoxy-4-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 1,3,2-DIOXABOROLANE, 2-[3-METHOXY-4-(2-METHOXYETHOXY)PHENYL]-4,4,5,5-TETRAMETHYL-
    • 2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Inchi: 1S/C16H25BO5/c1-15(2)16(3,4)22-17(21-15)12-7-8-13(14(11-12)19-6)20-10-9-18-5/h7-8,11H,9-10H2,1-6H3
    • InChI Key: CFMOXIOBLDZPCO-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=C(C=2)OC)OCCOC)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 344
  • Topological Polar Surface Area: 46.2

2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D495208-10mg
2-[3-Methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1005010-05-8
10mg
$ 70.00 2022-06-05
TRC
D495208-50mg
2-[3-Methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1005010-05-8
50mg
$ 230.00 2022-06-05
TRC
D495208-100mg
2-[3-Methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1005010-05-8
100mg
$ 340.00 2022-06-05

2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature

Additional information on 2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1005010-05-8)

2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 1005010-05-8, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of boronate esters, which are widely recognized for their utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. The unique structural features of this molecule, including its methoxy and methoxyethoxy substituents on a phenyl ring, along with a tetramethyl-substituted dioxaborolane core, make it a valuable intermediate in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for constructing carbon-carbon bonds in organic synthesis. This reaction relies on the formation of a palladium-catalyzed coupling between an aryl or vinyl boronic acid or boronate ester and an organohalide or triflate. The efficiency and selectivity of this reaction are highly dependent on the nature of the boronate ester substrate. 2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability under various reaction conditions and its ability to participate in high-yielding couplings with a broad range of coupling partners.

In recent years, there has been a surge in research focused on developing novel boronate esters that enhance the scope and efficiency of cross-coupling reactions. The presence of both methoxy and methoxyethoxy groups in 2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic and steric properties to the molecule. These substituents not only influence the reactivity of the boronate ester but also provide opportunities for further functionalization through subsequent chemical transformations.

The tetramethyl-substituted dioxaborolane core enhances the thermal stability of the compound, making it suitable for use in multi-step synthetic routes where harsh reaction conditions may be employed. This stability is particularly important in pharmaceutical synthesis, where intermediates must withstand various chemical manipulations without decomposing.

One of the most compelling applications of 2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the synthesis of biologically active compounds. Boronate esters have been extensively studied for their role in drug development due to their ability to participate in selective interactions with biological targets. For instance, they have been incorporated into kinase inhibitors and other therapeutic agents where their specific electronic properties contribute to drug efficacy.

Recent advancements in computational chemistry have further illuminated the potential of this compound. Molecular modeling studies suggest that the methoxy and methoxyethoxy groups can modulate the electronic distribution around the boron atom, thereby influencing the reactivity in cross-coupling reactions. These insights have guided the design of more efficient synthetic strategies and have opened new avenues for exploring its applications.

The pharmaceutical industry has also been exploring the use of boron-containing compounds for their potential therapeutic benefits. Boronate esters are known to exhibit favorable pharmacokinetic properties and have been incorporated into drugs used for treating various diseases. The structural features of 2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it an attractive candidate for further development as a building block in drug discovery programs.

In addition to its pharmaceutical applications, this compound has found utility in materials science. Boronate esters can be used to functionalize polymers and other materials with specific properties that make them suitable for advanced applications such as sensors and coatings. The ability to introduce precise functional groups into materials via cross-coupling reactions has opened up new possibilities for designing next-generation materials with tailored characteristics.

The synthesis of 2-3-Methoxy-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multi-step organic transformations starting from commercially available precursors. The key steps often include halogenation followed by borylation using appropriate reagents such as bis(pinacolato)diboron or other borylation agents. The presence of multiple functional groups requires careful optimization to ensure high yields and purity.

Recent research has focused on developing greener synthetic routes for organoboron compounds. Catalytic methods that minimize waste and reduce energy consumption are particularly attractive for large-scale production. Innovations in catalysis have enabled more efficient borylation reactions that align with sustainable chemistry principles.

The future prospects for CAS No 1005010 - 05 - 8 are promising as ongoing research continues to uncover new applications and synthetic methodologies. Its role as a versatile intermediate in cross-coupling reactions ensures its continued relevance in both academic research and industrial applications.

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